molecular formula C9H13BrClN B2766451 3-(3-Bromophenyl)propan-1-amine hydrochloride CAS No. 1269151-20-3

3-(3-Bromophenyl)propan-1-amine hydrochloride

Cat. No. B2766451
CAS RN: 1269151-20-3
M. Wt: 250.56
InChI Key: VMQSDPRBWMSZAK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propan-1-amine hydrochloride is a compound with the molecular weight of 250.57 . It is a white to off-white solid . The IUPAC name for this compound is (1S)-1-(3-bromophenyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 . This indicates that the compound has a bromophenyl group attached to the third carbon of a propan-1-amine.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 250.56 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Characterization

3-(3-Bromophenyl)propan-1-amine hydrochloride is a compound that has been utilized in various chemical syntheses and characterizations. For instance, it has played a role in the synthesis and characterization of alkyl-substituted N,4-diphenyl thiazole-2-amines. These compounds were synthesized through a multi-step pathway, characterized by NMR, FT-IR, mass spectral analysis, and X-ray diffraction, revealing their crystal structures and molecular interactions, including hydrogen bonding and π...π stacking interactions (Nadaf et al., 2019).

CO2 Capture

A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide led to the development of a new room-temperature ionic liquid. This ionic liquid, featuring an appended amine group, showcased reversible reaction capabilities with CO2, effectively sequestering the gas as a carbamate salt. This property positions the ionic liquid as a potential candidate for CO2 capture, offering an alternative to traditional amine sequestering agents due to its non-volatile nature and operational efficacy without the need for water (Bates et al., 2002).

Enzymatic Strategies for Synthesis

Enzymatic strategies have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, showcasing the utility of this compound derivatives in medicinal chemistry. These methodologies utilize biotransaminases and lipases for the synthesis of racemic amines and prochiral ketones, yielding compounds with high selectivity and potential applications in developing pharmaceuticals, such as Levofloxacin precursors (Mourelle-Insua et al., 2016).

Synthesis of Fluorescent Analogs for Sensing Applications

A synthetic approach has been described for preparing dye-labeled analogs of polychlorinated biphenyls (PCBs) using a process that involves the reaction of 2,3,5-trichlorophenol with 3-bromopropylamine hydrobromide. This method introduces a free primary amine group, enabling subsequent reaction with a sulfoindocyanine dye to produce a fluorescently-labeled product. Such analogs have been employed in developing continuous flow immunosensor assays for detecting PCB concentrations as low as 1 ppm, demonstrating the compound's utility in environmental monitoring and analysis (Charles et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQSDPRBWMSZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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